GSK-626616
Overview
Description
GSK626616 is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3). This compound has shown significant potential in the treatment of anemia by enhancing erythropoiesis, the process by which red blood cells are produced .
Mechanism of Action
Target of Action
GSK-626616, also known as (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . The primary targets of this compound are DYRK3, DYRK1A, and DYRK2 . These kinases are involved in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound acts by inhibiting the activity of DYRK3, DYRK1A, and DYRK2 . It does this with an IC50 of 0.7 nM, indicating a high degree of potency . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes that they regulate .
Biochemical Pathways
The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound affects the biochemical pathways that these kinases are involved in. For instance, DYRK3 has been implicated as a negative regulator of erythropoiesis . Therefore, inhibition of DYRK3 by this compound can potentially enhance erythropoiesis .
Pharmacokinetics
This compound is orally bioavailable, making it suitable for oral administration . The compound has high oral bioavailability in all pre-clinical species studied . This suggests that after oral administration, a significant proportion of this compound is absorbed from the gastrointestinal tract and reaches systemic circulation, where it can exert its effects.
Result of Action
The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound leads to several molecular and cellular effects. For instance, this compound enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by Epo from human marrow . This suggests that this compound is specific for the erythroid lineage .
Biochemical Analysis
Biochemical Properties
GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .
Cellular Effects
This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .
Metabolic Pathways
It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .
Transport and Distribution
It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .
Subcellular Localization
At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .
Preparation Methods
The synthesis of GSK626616 involves high-throughput screening and lead optimization efforts. The compound is a thiazolidinone derivative, and its preparation includes the following steps:
Formation of the thiazolidinone core: This involves the reaction of a quinoxaline derivative with a dichloroaniline derivative under specific conditions.
Optimization of the lead compound: This step involves modifications to enhance the potency, selectivity, and bioavailability of the compound
Chemical Reactions Analysis
GSK626616 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of the original compound with altered functional groups .
Scientific Research Applications
GSK626616 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases.
Biology: It is used to investigate the role of DYRK3 in cellular processes, particularly in erythropoiesis.
Medicine: GSK626616 is being explored as a potential therapeutic agent for the treatment of anemia and other conditions related to red blood cell production.
Industry: The compound is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
GSK626616 is unique in its high selectivity and potency as a DYRK3 inhibitor. Similar compounds include:
DYRK1A inhibitors: These compounds inhibit a different member of the dual-specificity tyrosine phosphorylation-regulated kinase family and have different biological effects.
DYRK2 inhibitors: These compounds also inhibit a different member of the DYRK family and are used in different therapeutic contexts
GSK626616 stands out due to its specific targeting of DYRK3 and its potential therapeutic applications in anemia treatment .
Properties
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
Record name | GSK-626616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-626616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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